Triisopropylsilane

Overview

Description

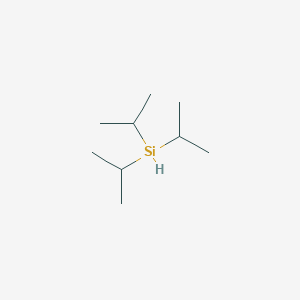

Triisopropylsilane is an organosilicon compound with the chemical formula C9H22Si. It is characterized by its three isopropyl groups attached to a central silicon atom. This structure imparts unique physical and chemical properties, making it a valuable reagent in organic synthesis. The compound is a colorless liquid at room temperature, with a mild, distinct odor. This compound is frequently employed in laboratories and industrial settings due to its ability to act as a mild reducing agent .

Preparation Methods

Synthetic Routes and Reaction Conditions

Triisopropylsilane can be synthesized through the reaction of isopropylmagnesium chloride with silicon tetrachloride. The reaction is typically carried out in an inert atmosphere to prevent the formation of unwanted by-products. The reaction conditions include maintaining a low temperature to control the exothermic nature of the reaction .

Industrial Production Methods

In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the careful handling of reagents and maintaining strict reaction conditions to ensure high yield and purity. The use of advanced distillation techniques helps in the purification of the final product .

Chemical Reactions Analysis

Types of Reactions

Triisopropylsilane is widely used in reduction reactions. It is particularly effective in the reduction of azides, nitro groups, and sulfoxides. Additionally, it is employed in the deprotection of silyl ethers and radical-mediated processes .

Common Reagents and Conditions

Reduction of Azides: this compound is used in the presence of a Lewis acid such as titanium (IV) chloride to selectively reduce azides to amines.

Reduction of Nitro Groups: The compound can reduce nitro groups to amines under mild conditions.

Cleavage of Silyl Ethers: This compound is used in conjunction with trifluoroacetic acid to cleave silyl ethers.

Major Products Formed

The major products formed from these reactions include amines, alcohols, and deprotected molecules, depending on the specific reaction and conditions used .

Scientific Research Applications

Triisopropylsilane has a wide range of applications in scientific research:

Organic Synthesis: It is used as a reducing agent in various organic synthesis reactions, including the reduction of functional groups and deprotection of silyl ethers.

Peptide Synthesis: this compound is employed as a scavenger in peptide synthesis, particularly in the deprotection of peptide groups.

Radical-Mediated Reactions: The compound is used in radical-mediated reactions to facilitate the formation of desired products.

Biological Research: In biological research, this compound is used to study the reduction of specific functional groups in biomolecules.

Mechanism of Action

Triisopropylsilane exerts its effects primarily through its ability to donate hydride ions. The silicon-hydrogen bond in this compound is less reactive compared to other hydrosilanes, allowing for selective reductions. The steric bulk provided by the isopropyl groups around the silicon center influences the selectivity of reactions, preventing over-reduction and enabling selective reaction pathways .

Comparison with Similar Compounds

Similar Compounds

Trimethylsilane: Another hydrosilane used in reduction reactions but with higher reactivity compared to triisopropylsilane.

Triethylsilane: Similar to this compound but with different steric properties due to the ethyl groups.

Triphenylsilane: Used in similar applications but with different reactivity and selectivity due to the phenyl groups.

Uniqueness

This compound is unique due to its combination of mild reducing properties and high selectivity. The steric hindrance provided by the isopropyl groups allows for controlled and selective reductions, making it a valuable reagent in complex synthetic pathways .

Biological Activity

Triisopropylsilane (TIS) is a hindered hydrosilane that has garnered attention in various fields of chemistry, particularly in organic synthesis and biochemistry. Its biological activity primarily revolves around its role as a reducing agent and its applications in peptide synthesis, especially concerning the deprotection of cysteine residues. This article explores the biological activity of TIS, supported by research findings, data tables, and case studies.

Overview of this compound

This compound is commonly used in organic synthesis as a cation scavenger and reducing agent. Its ability to facilitate the removal of protecting groups from amino acids, particularly cysteine, makes it valuable in peptide synthesis. TIS acts effectively under specific conditions, particularly in the presence of trifluoroacetic acid (TFA).

The mechanism by which TIS operates involves the reduction of S-protecting groups from cysteine residues. Research indicates that TIS can remove various protecting groups such as acetamidomethyl (Acm), 4-methoxybenzyl (Mob), and tert-butyl (Bu^t^) when combined with TFA at elevated temperatures (37 °C). The lability order of these groups was found to be:

- Cys(Mob) > Cys(Acm) > Cys(Bu^t^)

This suggests that Mob-protected cysteine is particularly susceptible to deprotection using TIS .

Study on Cysteine Deprotection

A pivotal study demonstrated that TIS not only aids in the removal of S-protecting groups but also promotes disulfide bond formation. This dual functionality positions TIS as a potential agent for orthogonal deprotection strategies in peptide synthesis . The study compared TIS with other common scavengers like thioanisole and triethylsilane, revealing that while all were effective, TIS showed unique advantages in certain contexts.

Table 1: Comparison of Scavengers for Cysteine Deprotection

| Scavenger | Effectiveness (%) | Notes |

|---|---|---|

| This compound (TIS) | 80-90% | Best for Mob protection |

| Thioanisole | 80-90% | Comparable to TIS |

| Triethylsilane | 70% | Less effective than TIS |

| Anisole | 60% | Moderate effectiveness |

| Water | 10% | Ineffective |

Implications in Drug Discovery

The ability of TIS to facilitate the synthesis of peptides with specific biological activities has implications for drug discovery. For instance, cyclic peptides designed to inhibit vascular endothelial growth factor (VEGF) receptors have shown promise in cancer therapy. The incorporation of TIS in their synthesis allows for precise modifications that enhance their binding affinity and biological efficacy .

Example: VEGF Inhibitor Peptides

In a study focused on cyclopeptides targeting VEGF receptors, researchers utilized TIS during the synthesis process to ensure optimal structural configurations conducive to biological activity. These peptides demonstrated significant inhibition of endothelial cell migration and tube formation, underscoring the potential applications of TIS in developing therapeutic agents against angiogenesis-related diseases .

Properties

IUPAC Name |

tri(propan-2-yl)silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H22Si/c1-7(2)10(8(3)4)9(5)6/h7-10H,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDJXDYKQMRNUSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[SiH](C(C)C)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6485-79-6 | |

| Record name | Triisopropylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6485-79-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triisopropylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006485796 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.